molecular formula C24H22N4O3 B4939498 N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide

N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide

Cat. No.: B4939498
M. Wt: 414.5 g/mol
InChI Key: HAYWTHZAXDGFJF-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-[4-(4-methoxyanilino)phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-31-19-12-10-18(11-13-19)26-23-21-5-3-2-4-20(21)22(27-28-23)16-6-8-17(9-7-16)24(30)25-14-15-29/h2-13,29H,14-15H2,1H3,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWTHZAXDGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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